(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol
Brand Name: Vulcanchem
CAS No.: 1233860-22-4
VCID: VC5287643
InChI: InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(13(15)16)10(8)12-5-4-7(14)6-12/h1-3,7,14H,4-6H2/t7-/m0/s1
SMILES: C1CN(CC1O)C2=C(C=CC=C2F)[N+](=O)[O-]
Molecular Formula: C10H11FN2O3
Molecular Weight: 226.207

(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol

CAS No.: 1233860-22-4

Cat. No.: VC5287643

Molecular Formula: C10H11FN2O3

Molecular Weight: 226.207

* For research use only. Not for human or veterinary use.

(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol - 1233860-22-4

Specification

CAS No. 1233860-22-4
Molecular Formula C10H11FN2O3
Molecular Weight 226.207
IUPAC Name (3S)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ol
Standard InChI InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(13(15)16)10(8)12-5-4-7(14)6-12/h1-3,7,14H,4-6H2/t7-/m0/s1
Standard InChI Key JRYLCDDQJXVXBH-ZETCQYMHSA-N
SMILES C1CN(CC1O)C2=C(C=CC=C2F)[N+](=O)[O-]

Introduction

(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol is a chiral organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyrrolidine ring substituted with a fluorinated nitrophenyl group, which enhances its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-nitrobenzaldehyde and (S)-pyrrolidine-3-ol.

  • Reaction Conditions: The key steps involve nucleophilic addition, reduction, and cyclization reactions. Common reagents used include reducing agents like sodium borohydride and catalysts such as palladium on carbon.

  • Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain the desired enantiomer in high purity.

Chemical Reactions

(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur at the fluoro or nitro positions using nucleophiles like amines or thiols.

Reaction TypeReagentsProducts
OxidationPotassium permanganate, Chromium trioxideCarboxylic acids or ketones
ReductionLithium aluminum hydride, Hydrogen gas with catalystAmines or alcohols
SubstitutionAmines, ThiolsSubstituted derivatives

Biological Activity and Applications

The biological activity of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidine-3-ol is primarily attributed to its ability to interact with specific enzymes and receptors. This compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders. It also serves as an intermediate in the synthesis of complex organic molecules and is used in studies to understand the interaction of chiral molecules with biological targets.

Research Findings

Research indicates that compounds with similar structures can inhibit RAD51-mediated D-loop formation, a critical process in DNA repair mechanisms. This suggests potential applications in cancer therapy, where targeting DNA repair pathways may enhance the efficacy of existing treatments. Additionally, related pyrrolidine derivatives have shown promising antibacterial activity, although specific MIC values for this compound are not extensively documented.

Compound TypeTarget BacteriaMIC (mg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025

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